2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid is an organic compound with a complex structure that includes a tert-butyl group attached to a phenoxy group, which is further connected to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid typically involves the reaction of 3-(tert-butyl)phenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Tert-butyl)phenoxy)acetic acid
- 2-(4-(Tert-butyl)phenoxy)propanoic acid
- 2-(3-(Tert-butyl)phenoxy)butanoic acid
Uniqueness
2-(3-(Tert-butyl)phenoxy)-2-methylpropanoic acid is unique due to the specific positioning of the tert-butyl group on the phenoxy ring and the presence of the methylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(3-tert-butylphenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C14H20O3/c1-13(2,3)10-7-6-8-11(9-10)17-14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16) |
InChI Key |
TVOKSSDPYIBKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.